Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Overview
Description
Methyl 4-(cyclohexylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the third position and a cyclohexylamino group at the fourth position on the benzene ring, with a methyl ester functional group
Scientific Research Applications
Methyl 4-(cyclohexylamino)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclohexylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by amination. The general synthetic route can be summarized as follows:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with cyclohexylamine under basic conditions to replace the nitro group with a cyclohexylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process may include:
Continuous Flow Nitration: Using continuous flow reactors to ensure efficient and controlled nitration.
Automated Amination: Employing automated systems for the amination step to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(cyclohexylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Reduction: Methyl 4-(cyclohexylamino)-3-aminobenzoate.
Hydrolysis: 4-(cyclohexylamino)-3-nitrobenzoic acid.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexylamino)-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may facilitate binding to hydrophobic pockets within proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(cyclohexylamino)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(cyclohexylamino)-3-hydroxybenzoate: Contains a hydroxy group instead of a nitro group.
Uniqueness: Methyl 4-(cyclohexylamino)-3-nitrobenzoate is unique due to the presence of both a nitro group and a cyclohexylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPKKOKDXVKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388036 | |
Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503859-26-5 | |
Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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